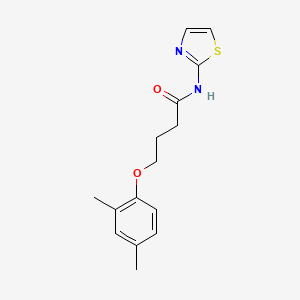

4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide

Description

4-(2,4-Dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 2,4-dimethylphenoxy group at the 4-position and a 1,3-thiazol-2-yl moiety at the terminal amide nitrogen. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological applications, including antimicrobial or enzyme-targeting activities .

Properties

IUPAC Name |

4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-11-5-6-13(12(2)10-11)19-8-3-4-14(18)17-15-16-7-9-20-15/h5-7,9-10H,3-4,8H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMYRIWMNFVNKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC(=O)NC2=NC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the 2,4-dimethylphenol derivative. This derivative is then reacted with appropriate reagents to introduce the butanamide group. The final step involves the attachment of the thiazol-2-yl group through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

- Thiazole Ring : The 1,3-thiazol-2-yl group is a common pharmacophore in medicinal chemistry, often associated with anti-inflammatory and antipyretic activities .

- Butanamide Linker : Provides conformational flexibility, enabling optimal interactions with biological targets.

Nucleophilic substitution reactions to attach the phenoxy group.

Amidation or coupling reactions (e.g., using carbodiimides) to introduce the thiazole moiety .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Structural Insights :

- Substituent Effects: The 2,4-dimethylphenoxy group in the target compound contrasts with bulkier groups (e.g., 4-bromobenzyl in ), which may reduce solubility but enhance target binding.

Table 2: Reported Activities of Comparable Compounds

Biological Activity

The compound 4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural features suggest a promising profile for various therapeutic applications, including anticonvulsant and neuroprotective effects.

The molecular formula of this compound is , with a molecular weight of approximately 288.41 g/mol. The compound exhibits significant lipophilicity, which is crucial for its ability to cross biological membranes, including the blood-brain barrier.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2OS |

| Molecular Weight | 288.41 g/mol |

| LogP (octanol-water partition coefficient) | 5.2614 |

| Polar Surface Area | 33.745 Ų |

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. A study evaluated various thiazole derivatives for their ability to inhibit seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The results showed that these derivatives could effectively penetrate the blood-brain barrier and modulate GABAergic activity, which is vital for seizure control .

Case Study:

In a comparative study involving several thiazole-based compounds, it was found that the compound demonstrated a significant reduction in seizure frequency in animal models when administered at appropriate doses. This suggests its potential as a therapeutic agent for epilepsy.

Neuroprotective Effects

The compound's neuroprotective properties have been investigated through its interaction with various neurotransmitter systems. It has been shown to enhance GABAergic transmission, which is essential for maintaining neuronal stability and preventing excitotoxicity .

Mechanism of Action:

The proposed mechanism involves modulation of GABA receptors and inhibition of glutamate release, contributing to its anticonvulsant effects. This dual action not only helps in seizure management but also provides neuroprotection against oxidative stress.

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound, revealing its favorable absorption and distribution characteristics. Notably, the compound exhibits a concentration-dependent response in various biological assays, indicating its efficacy at specific dosage levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.